molecular formula C16H15N3O B7644370 1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide

1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide

Cat. No.: B7644370
M. Wt: 265.31 g/mol
InChI Key: AVKANTVBFNRDDG-UHFFFAOYSA-N
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Description

1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the synthesis may involve the following steps:

    Formation of the indole ring: Reacting phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.

    N-alkylation: Alkylating the indole nitrogen with a pyridin-2-ylmethyl group.

    Carboxamide formation: Introducing the carboxamide group at the 3-position of the indole ring.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The reaction conditions are optimized for high yield and purity, and the process may involve multiple steps of synthesis, purification, and characterization .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield various substituted derivatives .

Scientific Research Applications

1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-11-14(13-7-2-3-8-15(13)19)16(20)18-10-12-6-4-5-9-17-12/h2-9,11H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKANTVBFNRDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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